4-Iodo-3-nitrobenzonitrile
Description
Significance of Aryl Halides and Nitriles in Synthetic Chemistry
Aryl halides and nitriles are cornerstone functional groups in synthetic chemistry, prized for their versatility and reactivity.
Aryl Halides: These organic compounds, featuring a halogen atom bonded to an aromatic ring, are fundamental in forming carbon-carbon and carbon-heteroatom bonds. Their utility is most prominent in transition-metal-catalyzed cross-coupling reactions, a field of discovery that was recognized with the 2010 Nobel Prize in Chemistry. The reactivity of aryl halides in these reactions (e.g., Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings) typically follows the trend I > Br > Cl, making aryl iodides highly reactive substrates. facs.websitenih.govacs.org This reactivity allows for the construction of complex molecular frameworks, such as biaryls, which are common motifs in pharmaceuticals and natural products. nih.gov
Nitriles: The nitrile, or cyano (-C≡N), group is a versatile functional unit in organic synthesis. numberanalytics.com It is present in numerous pharmaceuticals and is a key intermediate for producing a wide range of other functional groups. numberanalytics.comresearchgate.net The nitrile group can be transformed through various reactions:
Hydrolysis to yield carboxylic acids. numberanalytics.com
Reduction to produce primary amines. numberanalytics.com
Nucleophilic addition with organometallic reagents to form ketones. allen.in
Cycloaddition reactions to construct nitrogen-containing heterocyclic compounds. allen.inchemrxiv.org
The presence of both an aryl iodide and a nitrile group on the same molecule, as in 4-iodo-3-nitrobenzonitrile, creates a powerful synthetic intermediate with multiple, selectively addressable reaction sites.
Strategic Importance of Nitro-Substituted Aromatic Systems
Nitro-substituted aromatic compounds are of significant strategic importance in chemical synthesis due to the powerful electronic effects and synthetic versatility of the nitro group (-NO₂).
Electronic Influence: The nitro group is one of the strongest electron-withdrawing groups. wikipedia.org Its presence on an aromatic ring has two major consequences:
It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. wikipedia.orgnumberanalytics.com
It strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. wikipedia.org
This activation facilitates the displacement of leaving groups (like halides) by nucleophiles, a common strategy in the synthesis of substituted aromatics.
Synthetic Versatility: The nitro group itself is a valuable functional handle. Its most important transformation is its reduction to an amino group (-NH₂). wikipedia.org This reaction is a gateway to the vast chemistry of anilines, which are precursors to dyes, pharmaceuticals, and other complex materials. The reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride. mdpi.comrsc.org The resulting amine can then participate in a wide array of reactions, such as diazotization or acylation.
In a molecule like this compound, the nitro group activates the C-I bond towards nucleophilic attack and can later be converted into an amine to enable further synthetic diversification.
Overview of Research Trajectories for this compound and Related Compounds
Research involving this compound leverages its trifunctional nature as a versatile building block for constructing complex organic molecules, particularly for pharmaceutical and materials science applications. lookchem.com
Key research applications include:
Precursor for Antitumor Agents: this compound is a known intermediate in the synthesis of 4-iodo-3-nitrobenzamide (B1684207). patsnap.com This benzamide (B126) is a prodrug that can be metabolically reduced in tumor cells to the corresponding nitroso derivative, which has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP) and can induce apoptosis in cancer cells. nih.gov
Intermediate in Heterocyclic Synthesis: The functional groups of this compound are well-suited for constructing heterocyclic ring systems, which are core structures in many biologically active compounds. researchgate.net For example, the reduction of the nitro group to an amine, followed by reactions involving the adjacent nitrile, can be used to build fused ring systems.
Substrate for Cross-Coupling Reactions: The reactive carbon-iodine bond makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. mdpi.com These methods allow for the introduction of various aryl, alkyl, or alkynyl groups at the 4-position, enabling the rapid generation of diverse molecular libraries.
Use in Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the ortho-positioned iodine for displacement by nucleophiles. This provides an alternative pathway to cross-coupling for forming new bonds at this position.
Formation of Organometallic Reagents: The iodo-group can undergo an iodine-magnesium exchange to form an organometallic Grignard reagent. For instance, this compound has been converted into its corresponding Grignard reagent and subsequently reacted with aldehydes to form secondary alcohols. wiley-vch.de
The strategic arrangement of the iodo, nitro, and cyano functionalities makes this compound a highly valuable and adaptable platform for modern synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMZPVQVFOYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591197 | |
| Record name | 4-Iodo-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-79-5 | |
| Record name | 4-Iodo-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-3-nitrobenzonitrile | |
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Synthetic Methodologies and Pathways for 4 Iodo 3 Nitrobenzonitrile
Strategies for Introducing Iodo and Nitro Groups on Benzonitrile (B105546) Scaffolds
The construction of 4-iodo-3-nitrobenzonitrile often begins with a pre-existing benzonitrile ring, onto which the iodo and nitro groups are sequentially introduced. The order of these introductions is critical, as the directing effects of the substituents already present on the ring will dictate the position of the incoming group.
Electrophilic aromatic iodination is a key method for introducing an iodine atom onto the benzonitrile ring. This process typically involves the reaction of the aromatic substrate with an electrophilic iodine source. A common approach is the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid, which generates the highly electrophilic iodine cation (I⁺) in situ. For deactivated aromatic rings, such as those bearing a nitro group, more potent iodinating systems may be required. One such system involves a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which is capable of iodinating strongly deactivated compounds.
Another effective method for aromatic iodination utilizes a mixture of iodic acid, acetic acid, acetic anhydride, and concentrated sulfuric acid. This combination generates a powerful electrophilic iodinating agent capable of functionalizing even deactivated aromatic systems. The reaction proceeds through a presumed hypervalent iodine intermediate, which is subsequently reduced to afford the corresponding iodoarene.
The regioselectivity of iodination is directed by the substituents present on the benzonitrile ring. For instance, starting with 3-nitrobenzonitrile (B78329), the incoming iodo group would be directed to the position para to the cyano group and meta to the nitro group, yielding the desired this compound. This is because the cyano group is an ortho-, para- director (though deactivating), while the nitro group is a strong meta- director.
A summary of common electrophilic iodination reagents and conditions is presented in the table below.
| Iodinating Reagent/System | Substrate Example | Conditions | Product |
| I₂ / HNO₃ | Benzene (B151609) | Heat | Iodobenzene |
| I₂ / KIO₃ / H₂SO₄ | Deactivated Arenes | Varies | Iodoarene |
| HIO₃ / AcOH / Ac₂O / H₂SO₄ | Nitrobenzene (B124822) | Varies | Iodonitrobenzene |
The introduction of a nitro group onto a benzonitrile derivative is typically achieved through electrophilic aromatic nitration. The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of this reaction is of paramount importance in the synthesis of this compound.
If starting with 4-iodobenzonitrile (B145841), the directing effects of the iodo and cyano groups must be considered. The cyano group is a deactivating meta- director, while the iodo group is a deactivating ortho-, para- director. In this case, the incoming nitro group is directed to the position ortho to the iodo group and meta to the cyano group, leading to the formation of this compound.
To enhance regioselectivity and employ milder reaction conditions, alternative nitration protocols have been developed. For instance, nitration of aromatic compounds can be carried out in an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature, which has been shown to exhibit high regioselectivity.
A plausible synthetic route starting from 4-chlorobenzonitrile (B146240) involves nitration to form 4-chloro-3-nitrobenzonitrile (B1361363), followed by a subsequent halogen exchange reaction. The nitration of p-chlorobenzonitrile is typically carried out using fuming nitric acid in concentrated sulfuric acid at low temperatures (e.g., below 0°C).
The table below outlines typical conditions for the nitration of a halo-benzonitrile.
| Starting Material | Nitrating Agent | Conditions | Major Product |
| 4-Chlorobenzonitrile | Fuming HNO₃ / H₂SO₄ | < 0°C | 4-Chloro-3-nitrobenzonitrile |
| 4-Iodobenzonitrile | Conc. HNO₃ / H₂SO₄ | Varies | This compound |
Halogen exchange reactions, particularly the Finkelstein reaction, provide a valuable method for the synthesis of iodoarenes from other haloarenes. This nucleophilic substitution reaction involves treating a chloro- or bromo-substituted aromatic compound with an iodide salt, typically sodium iodide or potassium iodide, in a suitable solvent. For aromatic substrates, which are generally less reactive towards nucleophilic substitution than alkyl halides, the use of a catalyst is often necessary.
In the context of synthesizing this compound, a potential pathway involves the initial synthesis of 4-chloro-3-nitrobenzonitrile, followed by a halogen exchange reaction to replace the chlorine atom with iodine. The aromatic Finkelstein reaction can be catalyzed by copper(I) iodide, often in the presence of a diamine ligand. Other catalysts, such as nickel bromide in combination with tri-n-butylphosphine, have also been employed. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
The success of this approach hinges on the reactivity of the aryl halide, which is enhanced by the presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring. The nitro group in the ortho position to the halogen significantly activates the ring towards nucleophilic aromatic substitution (SNAr).
| Substrate | Reagents | Catalyst | Solvent | Product |
| 4-Chloro-3-nitrobenzonitrile | NaI or KI | CuI / Ligand | DMF or NMP | This compound |
Advanced Synthetic Approaches to this compound
Beyond the classical stepwise functionalization, advanced synthetic methodologies are continually being developed to improve the efficiency, selectivity, and environmental footprint of organic syntheses. These approaches often involve the use of sophisticated catalytic systems or the adoption of greener reaction conditions.
Modern organic synthesis increasingly relies on catalytic methods to achieve transformations that are otherwise difficult or require harsh conditions. In the synthesis of functionalized benzonitriles, catalytic systems can play a crucial role in directing the regioselectivity of reactions and enabling milder reaction conditions.
For the iodination step, various catalytic systems have been explored. For instance, disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been reported. While 3-nitrobenzonitrile is an electron-deficient system, the development of catalysts for the iodination of deactivated arenes is an active area of research.
In the context of halogen exchange, copper-catalyzed and nickel-catalyzed Finkelstein-type reactions are prominent examples of catalytic systems that facilitate the conversion of aryl chlorides or bromides to aryl iodides. These catalytic cycles typically involve oxidative addition of the aryl halide to the low-valent metal center, followed by halide exchange and reductive elimination to afford the product and regenerate the catalyst.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This can be achieved through various strategies, such as the use of less hazardous solvents, the development of catalyst-free reactions, and the minimization of waste.
In the synthesis of iodonitrobenzonitriles, several aspects can be addressed to create more environmentally benign routes. For example, the use of water as a solvent for nitration reactions, as seen with the sodium dodecylsulfate system, eliminates the need for large quantities of corrosive and hazardous concentrated acids.
Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another green approach. These reactions can be promoted by grinding (mechanochemistry) or by heating. While specific examples for the synthesis of this compound under solvent-free conditions are not widely reported, the development of such methods for related compounds suggests the potential for future applications.
The development of environmentally benign synthetic routes is an ongoing endeavor in organic chemistry, and the application of these principles to the synthesis of specialized chemicals like this compound is a key area for future research.
Chemical Reactivity and Derivatization of 4 Iodo 3 Nitrobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-Iodo-3-nitrobenzonitrile, where the electron-deficient aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.
In the context of SNAr reactions, the nature of the leaving group is a crucial factor influencing the reaction rate. For aryl halides, the typical reactivity order is F > Cl > Br > I. acs.orgchemistrysteps.com This is contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions, where iodide is an excellent leaving group. chemistrysteps.com The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The high electronegativity of the halogen atom plays a significant role in this step by withdrawing electron density from the ring, thereby stabilizing the transition state leading to the Meisenheimer complex. masterorganicchemistry.comlibretexts.org Consequently, fluorine, being the most electronegative halogen, generally facilitates the fastest SNAr reactions. acs.orgchemistrysteps.com
Table 1: General Reactivity Trend of Halogens as Leaving Groups in SNAr Reactions
| Halogen | Relative Reactivity |
| F | Highest |
| Cl | Intermediate |
| Br | Intermediate |
| I | Lowest |
This table illustrates the general trend and not specific quantitative data for this compound.
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is a prerequisite for a facile SNAr reaction. libretexts.orgwikipedia.org In this compound, both the nitro (-NO₂) and cyano (-CN) groups are powerful EWGs. wikipedia.org These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org
The nitro group, being one of the most effective activating groups for SNAr, significantly lowers the energy of the transition state and the intermediate. wikipedia.orgacs.org The cyano group also contributes to this activation. wikipedia.org The positioning of these groups relative to the leaving group is critical. In this compound, the nitro group is ortho to the iodo substituent, and the cyano group is para. This ortho/para relationship allows for effective resonance stabilization of the negative charge that develops during the formation of the Meisenheimer complex. libretexts.org This stabilization is a key factor in lowering the activation energy of the reaction. acs.org
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgnih.gov
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the iodo group in this case). This is typically the rate-determining step. nih.gov The attack results in the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily lost. The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing nitro and cyano groups.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (iodide ion). This step is generally fast. wikipedia.org
Recent studies have suggested that under certain conditions, particularly with less stabilizing electron-withdrawing groups, the SNAr reaction may proceed through a concerted mechanism rather than a stepwise one. However, for highly activated systems like those containing nitro groups, the stepwise mechanism involving a distinct Meisenheimer intermediate is well-established. wikipedia.org
Transformations Involving the Nitrile Functionality
The cyano group of this compound is a versatile functional handle that can undergo various chemical transformations.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. youtube.com For this compound, this reaction would yield 4-iodo-3-nitrobenzoic acid.
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid and an ammonium (B1175870) ion.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The initially formed iminolate is protonated by water. Tautomerization gives an amide, which can be further hydrolyzed under more vigorous conditions to the carboxylate salt. youtube.com Acidic workup then provides the final carboxylic acid. While the direct hydrolysis of this compound is not detailed in the provided search results, the synthesis of the corresponding amide, 4-iodo-3-nitrobenzamide (B1684207), from the methyl ester of 4-iodo-3-nitrobenzoic acid suggests the stability of this molecular framework under related conditions. imperial.ac.uk
The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netresearchgate.net This reaction is a common method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netbeilstein-journals.org
The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield 5-(4-iodo-3-nitrophenyl)-1H-tetrazole. The mechanism is believed to proceed via the activation of the nitrile by a Lewis or Brønsted acid, followed by the nucleophilic attack of the azide anion on the nitrile carbon. beilstein-journals.org Subsequent ring closure and protonation lead to the formation of the aromatic tetrazole ring. The presence of electron-withdrawing groups on the benzonitrile (B105546) can influence the reaction rate. masterorganicchemistry.com
Table 2: Summary of Potential Transformations of this compound
| Functional Group | Reaction Type | Product Class |
| Iodo | Nucleophilic Aromatic Substitution (SNAr) | Substituted 3-nitrobenzonitriles |
| Nitrile | Hydrolysis | Carboxylic Acids |
| Nitrile | [3+2] Cycloaddition with Azide | Tetrazoles |
Reactions of the Nitro Group
The reduction of a nitro group to an amine proceeds through intermediate stages, including the nitroso and hydroxylamino derivatives. nih.gov While the complete reduction to the amino group is most common, careful selection of reagents and conditions can, in some cases, allow for the isolation of these intermediates.
The reduction of nitrobenzene (B124822) to aniline (B41778), for example, is understood to proceed via nitrosobenzene (B162901) and then N-phenylhydroxylamine. nih.gov Achieving the selective formation of the amino derivative from this compound is well-documented. stackexchange.comechemi.com Reagents such as tin(II) chloride are highly effective for this complete reduction to 4-iodo-3-aminobenzonitrile, as they are chemoselective for the nitro group over other reducible moieties present in the molecule. stackexchange.comechemi.com
Systems utilizing sodium borohydride (B1222165) (NaBH₄), which is typically a mild reducing agent for aldehydes and ketones, can be enhanced to reduce nitro groups. jsynthchem.com The addition of transition metal complexes, such as Ni(PPh₃)₄, activates the NaBH₄, enabling it to reduce aromatic nitro compounds to their corresponding amines efficiently in an ethanol (B145695) solvent at room temperature. jsynthchem.com This method provides another pathway for the selective conversion to the amino derivative. jsynthchem.com
The nitro group (-NO₂) is in a high oxidation state and is generally resistant to further oxidation. nih.gov Its primary role in the reactivity of an aromatic ring is as a powerful electron-withdrawing group. This property deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. jsynthchem.com The synthesis of nitroaromatic compounds typically involves the nitration of an aromatic ring using a mixture of nitric and sulfuric acids, which introduces the nitro group via an electrophilic substitution reaction. nih.gov Once installed, the nitro group itself is not typically a site for further oxidative transformation under standard laboratory conditions. Instead, its chemical utility lies in its ability to be reduced or to influence the reactivity of the aromatic system to which it is attached.
Metal-Catalyzed Coupling and Organometallic Reactions
The carbon-iodine bond in this compound is a key site for forming organometallic intermediates. A primary example is the formation of a Grignard reagent, an organomagnesium halide with the general formula RMgX. sigmaaldrich.comwikipedia.org This is typically achieved by reacting the aryl iodide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comwikipedia.org
The resulting Grignard reagent, "4-cyano-2-nitrophenylmagnesium iodide," would feature a highly nucleophilic carbon atom bonded to magnesium. wikipedia.org However, the generation of such a reagent from this compound is complicated by the presence of the electrophilic nitrile and nitro groups. Grignard reagents are strong bases and nucleophiles and can react with these functional groups. sigmaaldrich.commasterorganicchemistry.com For instance, a Grignard reagent can add to a nitrile to form an imine, which upon hydrolysis yields a ketone. masterorganicchemistry.com Therefore, forming a stable Grignard reagent from this specific substrate would be challenging and may require protective group strategies or specialized conditions.
General Formation of a Grignard Reagent:
Reactants : Aryl Halide (R-I) + Magnesium (Mg)
Solvent : Diethyl ether or THF
Product : Organomagnesium Halide (R-Mg-I)
The iodo-substituent makes this compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govethernet.edu.et The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, most commonly those based on palladium. nbinno.com The presence of the electron-withdrawing nitrile group can further activate the C-I bond, promoting efficient coupling. nbinno.com
These reactions typically involve the coupling of an organic halide with an organometallic reagent. nih.gov Some of the most prominent cross-coupling reactions where this compound could serve as the electrophilic partner include:
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnbinno.com It is a powerful method for forming biaryl structures.
Negishi Coupling : Involves the reaction with an organozinc nucleophile, catalyzed by palladium or nickel. nih.gov
Heck Coupling : This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene under palladium catalysis. nbinno.com
Sonogashira Coupling : Facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. nbinno.com
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to the metal catalyst (e.g., Pd(0)), transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com
| Coupling Reaction | Nucleophile Type | Key Catalyst | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | C(sp²)-C(sp²) |
| Negishi | Organozinc (R-ZnX) | Palladium/Nickel | C(sp²)-C |
| Heck | Alkene | Palladium | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Palladium/Copper | C(sp²)-C(sp) |
Spectroscopic and Structural Elucidation of 4 Iodo 3 Nitrobenzonitrile and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 4-Iodo-3-nitrobenzonitrile provides explicit information about the electronic environment and connectivity of the protons on the aromatic ring. In a deuterated acetone (B3395972) solvent, the spectrum displays three distinct signals corresponding to the three aromatic protons. lookchem.com
A detailed analysis reveals a signal at 8.42 ppm, which appears as a doublet with a coupling constant (J) of 8.4 Hz. Another doublet is observed at 8.40 ppm with a smaller coupling constant of 2.4 Hz. The third proton appears as a doublet of doublets at 7.83 ppm, showing couplings of both 8.4 Hz and 2.1 Hz. lookchem.com This splitting pattern is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The large coupling constant (8.4 Hz) indicates ortho-coupling between adjacent protons, while the smaller coupling constant (~2.1-2.4 Hz) is indicative of meta-coupling between protons separated by one carbon atom.
Table 1: ¹H NMR Chemical Shift and Coupling Constants for this compound in Acetone-d₆ lookchem.com
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |
|---|---|---|---|
| 8.42 | d | 8.4 | H-5 |
| 8.40 | d | 2.4 | H-2 |
d = doublet, dd = doublet of doublets
Carbon-¹³C NMR Analysis
The nitrile carbon (C≡N) typically appears in the 110-120 ppm range. oregonstate.edu The aromatic carbons (C1-C6) are influenced by the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, and the halogen effect of the iodo (-I) group. The C-I bond exhibits a significant "heavy atom effect," which causes an upfield shift (to a lower ppm value) for the directly attached carbon (C-4). bhu.ac.in Conversely, the carbon attached to the strongly electron-withdrawing nitro group (C-3) is expected to be shifted downfield. The remaining carbons are influenced by a combination of these inductive and resonance effects.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Substituent | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C-CN | - | 110-120 | Characteristic range for nitrile carbons. oregonstate.edu |
| C-1 | -CN | 110-115 | Ipso-carbon to nitrile, upfield of other aromatic C-H. |
| C-2 | -H | 135-140 | Deshielded by adjacent nitro group. |
| C-3 | -NO₂ | 148-152 | Attached to a strong electron-withdrawing group. |
| C-4 | -I | 95-105 | Subject to the heavy atom upfield shift effect. |
| C-5 | -H | 130-135 | Influenced by ortho iodine and para nitro group. |
Multidimensional NMR Techniques
To unambiguously assign all proton and carbon signals, multidimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable. researchgate.netscribd.come-bookshelf.de
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the aromatic protons. scribd.com It would show a cross-peak between the signals of H-5 and H-6 due to their ortho-coupling, and another between H-2 and H-6 due to their meta-coupling, confirming their spatial relationships. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. researchgate.netemerypharma.com An HSQC spectrum would show cross-peaks connecting the signals of H-2, H-5, and H-6 to their corresponding carbons C-2, C-5, and C-6, respectively. This allows for the direct assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the quaternary (non-protonated) carbons by showing correlations between protons and carbons over two or three bonds. researchgate.netscribd.com For this compound, HMBC would reveal correlations from H-2 to C-4, C-6, and the nitrile carbon. Similarly, H-5 would show correlations to C-1 and C-3. These long-range correlations would provide definitive proof of the substitution pattern by linking the protons to the specific quaternary carbons bearing the iodo, nitro, and cyano groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Identification of Characteristic Functional Group Frequencies
The Infrared (IR) spectrum of this compound clearly shows absorption bands corresponding to its key functional groups. lookchem.com The most prominent and diagnostic peaks are those for the nitrile and nitro groups.
A strong, sharp absorption is observed at 2233 cm⁻¹, which is the characteristic stretching frequency for a nitrile (C≡N) group. lookchem.com The nitro group (NO₂) gives rise to two distinct, strong absorptions: one at 1526 cm⁻¹ for the asymmetric stretch and another at 1342 cm⁻¹ for the symmetric stretch. lookchem.com Additionally, a peak at 3086 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic ring. lookchem.com
Raman spectroscopy, which is complementary to IR, is particularly sensitive to symmetric and non-polar vibrations. researchgate.netresearchgate.net While specific experimental Raman data for this compound is not detailed, the symmetric vibrations, such as the nitro symmetric stretch and the benzene ring breathing modes, would be expected to produce strong signals. researchgate.net
Table 3: Characteristic IR Frequencies for this compound lookchem.com
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3086 | - | C-H stretch | Aromatic Ring |
| 2233 | Strong, Sharp | C≡N stretch | Nitrile |
| 1526 | Strong | Asymmetric NO₂ stretch | Nitro |
| 1342 | Strong | Symmetric NO₂ stretch | Nitro |
Conformational Analysis via Vibrational Modes
For many molecules, vibrational spectroscopy combined with computational methods can be used to analyze different stable conformations. doi.orgdoi.org In substituted nitrobenzenes, a key conformational feature is the torsional angle of the nitro group relative to the plane of the aromatic ring. doi.orgresearchgate.net
In this compound, the molecule is largely rigid. However, the rotation of the nitro group around the C-N bond represents a potential, albeit limited, degree of conformational freedom. The presence of a large iodine atom adjacent to the nitro group likely introduces steric hindrance that influences the preferred torsional angle. doi.org A detailed conformational analysis would typically involve Density Functional Theory (DFT) calculations to model the potential energy surface as the nitro group rotates. doi.orgresearchgate.net These calculations can predict the vibrational frequencies for the most stable conformer, which can then be compared with experimental IR and Raman spectra to confirm the molecule's ground-state geometry. doi.org
Mass Spectrometry for Molecular and Fragment Ion Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound, mass spectrometry confirms its molecular identity.
The compound has a molecular formula of C₇H₃IN₂O₂. bldpharm.comcalpaclab.com Based on this formula, the calculated molecular weight is approximately 274.02 g/mol , and the monoisotopic mass is 273.92392 Da. nih.govvwr.com High-resolution mass spectrometry (HRMS) would detect the molecular ion peak ([M]⁺) corresponding to this exact mass, confirming the elemental composition.
Detailed studies reporting the specific fragmentation patterns of this compound under techniques like electron ionization (EI) are not extensively available in the surveyed literature. However, based on the principles of mass spectrometry, characteristic fragmentation would involve the cleavage of the substituents from the benzene ring. Potential primary fragment ions would likely result from the loss of the nitro group (NO₂; 46 Da), the iodine atom (I; 127 Da), or the entire nitrile group (CN; 26 Da). The stability of the aromatic ring would likely result in a prominent molecular ion peak in the spectrum.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
Despite its utility as a synthetic intermediate, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed scientific literature. Searches of crystallographic databases did not yield an entry for its crystal structure. While crystal structures for analogous compounds such as 4-chloro-3-nitrobenzonitrile (B1361363) have been determined, this data cannot be directly extrapolated to confirm the specific solid-state packing and conformation of the title compound. lookchem.comsigmaaldrich.com Therefore, definitive experimental data on its crystal system, space group, and precise atomic coordinates remain unavailable.
Mentioned Compound Names
Computational and Theoretical Studies of 4 Iodo 3 Nitrobenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its relativistic equivalent) to provide insights into molecular geometry, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT has become a primary tool for chemists due to its favorable balance of accuracy and computational cost.
For a molecule like 4-iodo-3-nitrobenzonitrile, DFT calculations would typically be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate electronic properties: Investigate the distribution of electrons through calculations of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Predict spectroscopic properties: As discussed in the following sections, DFT is instrumental in predicting vibrational spectra (infrared and Raman).
A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to provide the best compromise between accuracy and computational resources. For instance, in a study on the analogous compound 4-chloro-3-nitrobenzonitrile (B1361363), the B3LYP and M06-2X methods with a 6-311++G(d,p) basis set were used to calculate geometric parameters and vibrational frequencies. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be more computationally intensive than DFT but can also offer higher accuracy for certain properties.
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is one of the simplest ab initio methods, which approximates the many-electron wavefunction as a single Slater determinant. While foundational, it neglects electron correlation, which can be a limitation.
Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are used. These methods provide more accurate results but at a significantly higher computational cost.
In the context of this compound, ab initio calculations, particularly at the Hartree-Fock level, could be used to provide a baseline for comparison with DFT results. For example, a study on 4-chloro-3-nitrobenzonitrile utilized the Hartree-Fock method alongside DFT to investigate its vibrational frequencies. nih.gov More sophisticated ab initio methods would likely be reserved for calculating specific high-accuracy properties where electron correlation is critical.
Theoretical calculations are an invaluable tool for the prediction and interpretation of vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes of a molecule.
For this compound, this process would involve:
Geometry Optimization: A prerequisite for vibrational analysis is to find the molecule's equilibrium geometry using a method like DFT or ab initio calculations.
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The output provides a list of frequencies, each corresponding to a specific normal mode of vibration.
Potential Energy Distribution (PED) Analysis: To assign the calculated frequencies to specific types of molecular motion (e.g., C-H stretch, NO2 bend), a Potential Energy Distribution (PED) analysis is often performed. This analysis quantifies the contribution of each internal coordinate (bond stretches, angle bends, etc.) to a given normal mode.
Studies on similar molecules, such as 4-chloro-3-nitrobenzonitrile, have successfully used DFT (B3LYP) and ab initio (HF) methods to calculate vibrational frequencies and perform PED analysis, showing good agreement with experimental FT-IR and Raman spectra. nih.gov A similar approach would be expected to yield reliable predictions for the vibrational spectrum of this compound.
Table 1: Computational Methods for Vibrational Spectra Prediction
| Methodology | Description | Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to determine the energy of the system. Functionals like B3LYP are commonly used. | Prediction of IR and Raman frequencies and intensities. |
| Ab Initio (Hartree-Fock) | A method based on first principles that solves the Schrödinger equation without empirical parameters. | Provides a comparative set of vibrational frequencies to DFT results. |
| Potential Energy Distribution (PED) Analysis | A method to assign calculated vibrational frequencies to specific molecular motions. | Detailed assignment of the vibrational modes of the molecule. |
Molecular Modeling and Simulation
Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can be used to explore the conformational space and potential reactivity of this compound.
While this compound is a relatively rigid molecule, some degree of conformational flexibility exists, particularly with respect to the rotation of the nitro group. A conformational energy landscape analysis would aim to map the potential energy of the molecule as a function of these rotational degrees of freedom.
This analysis would typically involve:
Systematic Rotational Scans: The dihedral angle of the nitro group relative to the benzene (B151609) ring would be systematically varied, and the energy of the molecule calculated at each step.
Identification of Minima and Transition States: The resulting energy profile would reveal the lowest energy (most stable) conformation(s) and the energy barriers (transition states) between them.
Computational methods can also be used to predict the likely pathways of chemical reactions involving this compound. This can be particularly useful for understanding its synthesis, degradation, or its role as an intermediate in more complex reactions.
Methods for reactive pathway prediction include:
Transition State Searching: Algorithms are used to locate the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction.
Reaction Coordinate Mapping: The energy of the system is calculated along a defined reaction coordinate to map out the minimum energy path of a reaction.
For this compound, these methods could be applied to study, for example, nucleophilic aromatic substitution reactions, where the iodine atom or the nitro group could be displaced. Such studies would provide valuable mechanistic insights into its chemical behavior. Currently, there is a lack of specific published research on the computational prediction of reactive pathways for this compound.
Applications of 4 Iodo 3 Nitrobenzonitrile in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The strategic placement of the iodo, nitro, and cyano functionalities makes 4-Iodo-3-nitrobenzonitrile a highly valuable intermediate in the synthesis of complex organic molecules. The iodine atom, being an excellent leaving group, readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The reactivity of the C-I bond in this compound allows for its efficient use in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
Stille Coupling: Coupling with organostannanes.
These coupling reactions enable the introduction of a wide array of substituents at the 4-position of the benzonitrile (B105546) ring, leading to the construction of intricate molecular scaffolds. Furthermore, the nitro and cyano groups can be subsequently modified. The nitro group can be reduced to an amine, which can then be further functionalized, while the cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This multi-faceted reactivity allows for a divergent synthetic approach from a single starting material.
A pertinent example of the utility of halogenated aromatic compounds in the construction of complex molecules is in the synthesis of Phos-tag derivatives. Phos-tag is a functional molecule that selectively captures phosphate (B84403) monoester dianions and is utilized in phosphoproteomics. The synthesis of functionalized Phos-tag molecules often involves the introduction of handles for conjugation via cross-coupling reactions. While some syntheses utilize brominated precursors for Sonogashira coupling, the higher reactivity of aryl iodides makes this compound an even more suitable precursor for such transformations, allowing for milder reaction conditions and potentially higher yields.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Heck-Mizoroki | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, PdCl₂ |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine/Amide | C-N | Pd₂(dba)₃, Pd(OAc)₂/ligand |
| Stille | Organostannane | C-C (Aryl-Aryl/Vinyl) | Pd(PPh₃)₄ |
Synthesis of Active Pharmaceutical Ingredients (APIs) Precursors
The structural motif of substituted benzonitriles is prevalent in a number of biologically active molecules, including kinase inhibitors used in cancer therapy. This compound serves as a valuable starting material for the synthesis of precursors to such Active Pharmaceutical Ingredients (APIs). The ability to perform selective transformations on its functional groups allows for the construction of complex heterocyclic systems that form the core of many APIs.
For instance, the quinoline-3-carbonitrile scaffold is a key component of several tyrosine kinase inhibitors. The synthesis of these compounds often involves the construction of the quinoline (B57606) ring system from appropriately substituted anilines. The nitro group of this compound can be readily reduced to an aniline (B41778), which can then undergo cyclization reactions to form the quinoline core. The cyano group is retained in the final API, while the iodo-substituent can be replaced through nucleophilic aromatic substitution or a coupling reaction to introduce further complexity.
A notable example is the synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases. While various synthetic routes to Bosutinib exist, many rely on the construction of a substituted 4-anilino-quinoline-3-carbonitrile core. The synthesis of the key intermediate, 4-((2,4-dichloro-5-methoxyphenyl) amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl) propoxy) quinoline-3-carbonitrile, highlights the importance of the quinoline-3-carbonitrile moiety. This compound can be envisioned as a strategic starting material for the synthesis of such intermediates, where the iodo group can be functionalized, and the nitro group can be used to form the aniline precursor for the quinoline ring.
Table 2: Key Intermediates in the Synthesis of Kinase Inhibitors
| API | Key Scaffold | Potential Precursor |
| Bosutinib | 4-Anilino-quinoline-3-carbonitrile | Substituted anilines and quinoline precursors |
| Erlotinib | 4-Anilinoquinazoline | Substituted anilines and quinazoline (B50416) precursors |
| Gefitinib | 4-Anilinoquinazoline | Substituted anilines and quinazoline precursors |
Development of Agrochemical and Specialty Chemical Building Blocks
In the agrochemical sector, substituted benzonitriles are important components of various herbicides and pesticides. This compound can serve as a precursor for the synthesis of these active ingredients. The combination of the nitro and iodo groups allows for the introduction of functionalities that are crucial for the biological activity of these compounds.
A significant example is the fasciolicide Nitroxynil (also known as nitroxinil), which is chemically 4-hydroxy-3-iodo-5-nitrobenzonitrile. This compound is used to treat parasitic worm infections in livestock. The synthesis of Nitroxynil involves the nitration and iodination of a p-hydroxybenzonitrile precursor. The structural similarity between this compound and Nitroxynil is striking, with the key difference being the presence of a hydroxyl group at the 4-position in Nitroxynil instead of the iodo group in the starting material. However, a synthetic route to Nitroxynil can proceed through the nitration of 4-iodobenzonitrile (B145841) followed by hydroxylation, or through the iodination of 4-cyano-2-nitrophenol. In either pathway, a molecule with a similar substitution pattern to this compound is a key intermediate.
Furthermore, the benzonitrile moiety is present in herbicides such as Bromoxynil and Ioxynil, which are photosystem II inhibitors. While these compounds are halogenated at the 3 and 5 positions, the synthetic strategies employed for their preparation often involve the manipulation of substituted benzonitriles. The reactivity of this compound makes it a potential starting point for the synthesis of novel analogues of these herbicides with potentially improved efficacy or a different spectrum of activity.
Table 3: Examples of Benzonitrile-based Agrochemicals
| Agrochemical | Chemical Name | Application |
| Nitroxynil | 4-hydroxy-3-iodo-5-nitrobenzonitrile | Fasciolicide |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | Herbicide |
| Ioxynil | 4-hydroxy-3,5-diiodobenzonitrile | Herbicide |
Derivatization for Material Science Applications
The unique electronic properties conferred by the cyano and nitro groups, combined with the versatility of the iodo group for substitution, make this compound an attractive building block for the synthesis of novel materials. Derivatization of this compound can lead to the creation of functional materials with applications in electronics, optics, and biotechnology.
The electron-withdrawing nature of the cyano and nitro groups can be exploited to create molecules with interesting photophysical properties. For example, through palladium-catalyzed coupling reactions, chromophores can be attached to the benzonitrile core to generate photosensitizers for applications in photodynamic therapy or organic light-emitting diodes (OLEDs). The nitro group can also be a precursor to other functional groups that can tune the electronic properties of the final material.
A practical application that illustrates the potential of derivatizing halogenated aromatics is in the synthesis of specialized reagents for biotechnology, such as the aforementioned Phos-tag molecules. By introducing an alkyne handle onto the aromatic ring via a Sonogashira coupling, the Phos-tag can be easily conjugated to other molecules, such as fluorescent dyes or solid supports, using "click chemistry". The high reactivity of the C-I bond in this compound makes it an ideal candidate for such derivatization, enabling the development of advanced tools for biological research. The subsequent modification of the nitro and cyano groups could further expand the functionality of the resulting materials.
Table 4: Potential Material Science Applications of this compound Derivatives
| Application Area | Desired Property | Potential Derivatization |
| Organic Electronics | Electron transport | Introduction of extended π-systems |
| Nonlinear Optics | High hyperpolarizability | Creation of push-pull systems |
| Photosensitizers | Strong absorption in the visible region | Attachment of chromophores |
| Biotechnology | Bioconjugation | Introduction of reactive handles (e.g., alkynes, azides) |
Medicinal Chemistry and Biological Activity of 4 Iodo 3 Nitrobenzonitrile Derivatives
Investigation of Antineoplastic Activities
The search for targeted cancer therapies has led to the investigation of compounds that can be selectively activated within the tumor microenvironment. Derivatives of 4-iodo-3-nitrobenzonitrile, particularly its benzamide (B126) analog, have emerged as significant candidates in this area, functioning as prodrugs that are metabolically switched to their cytotoxic form preferentially in cancer cells.
Prodrug Design and Metabolic Activation in Cancer Therapy
The core of the antineoplastic strategy involving this compound derivatives lies in the concept of a prodrug, an inactive compound that is converted into a pharmacologically active agent within the body. 4-Iodo-3-nitrobenzamide (B1684207), a close analog of this compound, serves as a key example of this approach. spandidos-publications.comnih.gov This non-toxic precursor is designed to exploit the unique metabolic characteristics of cancer cells. spandidos-publications.comnih.gov
In healthy, non-malignant cells, 4-iodo-3-nitrobenzamide is typically reduced to the non-toxic 4-iodo-3-aminobenzamide. spandidos-publications.comnih.gov This reduction is dependent on a specific mitochondrial enzymatic pathway involving the flavoprotein of complex I, which relies on an energy-coupled transfer of reducing equivalents from NADH to NADPH. spandidos-publications.comnih.gov However, many malignant cells exhibit a deficiency in this particular energy transfer process. spandidos-publications.comnih.gov
This metabolic defect in cancer cells prevents the complete reduction to the harmless amine. Instead, the prodrug undergoes a limited reduction to form the highly cytotoxic intermediate, 4-iodo-3-nitrosobenzamide (B12559498). spandidos-publications.comnih.govnih.gov This selective "lethal synthesis" in tumor cells allows for a targeted therapeutic effect, minimizing damage to normal tissues. spandidos-publications.comnih.gov The presence of the acid-amide group in the benzamide structure, as opposed to a carboxylate, enhances the rate of cellular penetration. spandidos-publications.com
Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Induction)
Once the active metabolite, 4-iodo-3-nitrosobenzamide, is formed within tumor cells, it exerts its anticancer effects through a potent mechanism of action. nih.govaacrjournals.org This C-nitroso compound has been shown to induce rapid cell death, or apoptosis, in a variety of tumor cell lines. spandidos-publications.comnih.gov
A primary molecular target of 4-iodo-3-nitrosobenzamide is Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. nih.govnih.gov The active metabolite inactivates PARP by targeting its zinc finger domains, which are crucial for the enzyme's structure and function. nih.govnih.gov The nitroso compound oxidizes these domains, leading to the ejection of zinc ions and subsequent inhibition of PARP activity. nih.govaacrjournals.org The disruption of DNA repair processes by PARP inhibition in cancer cells, which often have existing DNA repair defects, leads to an accumulation of DNA damage and triggers apoptosis. nih.govacs.org
Some studies have noted that while 4-iodo-3-nitrobenzamide (iniparib) was initially developed as a PARP inhibitor, its mechanism may be more complex, with the nitroso metabolite reacting with multiple cysteine-containing proteins, not just PARP. aacrjournals.orgnih.gov However, the induction of apoptosis following the metabolic activation of the prodrug remains a key aspect of its tumoricidal action. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization
The chemical structure of this compound and its derivatives is critical to their biological activity. Structure-activity relationship (SAR) studies, which explore how modifications to a compound's structure affect its pharmacological properties, have provided valuable insights for optimization.
A key finding from SAR studies is the enhanced efficacy of the iodinated compound compared to its non-iodinated counterpart. nih.gov Research has demonstrated that the iodinated nitroso compound, 4-iodo-3-nitrosobenzamide, is a more effective inactivator of poly(ADP-ribose) polymerase (PARP) than its iodine-free analog. nih.gov This suggests that the iodine atom at the 4-position plays a significant role in the molecule's interaction with its biological target, thereby increasing its potency.
Furthermore, the specific arrangement of the iodo and nitro groups is crucial. The vicinal (adjacent) iodo-nitro substitution in 4-iodo-3-nitrobenzamide is noted to eliminate any direct PARP inhibitory action from the prodrug form itself, ensuring that cytotoxicity is dependent on its metabolic conversion to the nitroso derivative. spandidos-publications.com This structural feature is essential for the prodrug's selective action against cancer cells.
| Compound/Metabolite | Role | Key Activity |
| 4-Iodo-3-nitrobenzamide | Prodrug | Selectively reduced in tumor cells. spandidos-publications.comnih.gov |
| 4-Iodo-3-nitrosobenzamide | Active Metabolite | Inactivates PARP by zinc ejection, induces apoptosis. nih.gov |
| 4-Iodo-3-aminobenzamide | Inactive Metabolite | Final, non-toxic reduction product in normal cells. spandidos-publications.comnih.gov |
Exploration of Other Therapeutic Potentials
Beyond its role in oncology, the this compound scaffold and its analogs have been explored for other therapeutic applications, demonstrating a versatility that extends to infectious diseases and the inhibition of other key enzymes.
Anthelmintic Efficacy of Related Analogs
A prominent analog, 4-hydroxy-3-iodo-5-nitrobenzonitrile, commercially known as Nitroxynil, is a widely used veterinary anthelmintic. cphi-online.comgoogle.com It is highly effective against parasitic flatworms, particularly the liver fluke Fasciola hepatica, which affects cattle and sheep. cphi-online.comcabidigitallibrary.org Nitroxynil also shows efficacy against certain gastrointestinal roundworms. cabidigitallibrary.org
The mechanism of action for Nitroxynil involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria. researchgate.net This disruption interferes with the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately impairing the parasite's motility and viability. researchgate.net The metabolism of Nitroxynil can involve hydrolysis of the cyano group to form 3-iodo-4-hydroxy-5-nitrobenzamide and 3-iodo-4-hydroxy-5-nitrobenzoic acid. cabidigitallibrary.org
Enzyme Inhibitory Profiles of Novel Derivatives (e.g., IDO1, FGFRs)
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel derivatives with different enzyme inhibitory profiles. By modifying the core structure, researchers have developed potent inhibitors for targets relevant to both oncology and immunology.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The indazole scaffold, which can be synthesized from related precursors, has been used to create potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). mdpi.com Aberrant FGFR signaling is a known driver in various cancers. Novel 1H-indazole derivatives have demonstrated significant inhibitory activity against FGFR1, with some compounds showing IC₅₀ values in the low nanomolar range (e.g., 2.9 nM and 15.0 nM). mdpi.com
Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: IDO1 is a critical enzyme in immune regulation and a key target in cancer immunotherapy, as its overexpression helps tumors evade the immune system. nih.govnih.gov Synthesized 1H-indazole derivatives have shown remarkable IDO1 inhibitory activity. mdpi.com For example, a derivative featuring a 6-bromo-1H-indazol-4-yl group exhibited an IC₅₀ value of 5.3 μM, establishing the 1H-indazole structure as a promising pharmacophore for potent IDO1 inhibition. mdpi.com
| Derivative Class | Target Enzyme | Therapeutic Area | Example Activity (IC₅₀) |
| 1H-Indazol-3-amine derivatives | FGFR1 | Oncology | 2.9 nM mdpi.com |
| 1H-Indazole derivatives | IDO1 | Immuno-oncology | 5.3 µM mdpi.com |
| 1H-Indazole-based derivatives | FGFR1-3 | Oncology | 0.8 - 4.5 µM mdpi.com |
Design of Molecular Probes for Biological Imaging and Sensing
The strategic design of molecular probes is a cornerstone of modern chemical biology, enabling the visualization and detection of specific biological molecules and processes within complex living systems. The compound this compound serves as a versatile scaffold in the development of such probes, offering a unique combination of functional groups that can be tailored for various biological imaging and sensing applications. The iodo, nitro, and nitrile moieties each impart distinct chemical properties that can be exploited for the attachment of signaling units, modulation of probe activity, and specific targeting of biological analytes.
The core principle behind the design of molecular probes based on this compound involves the integration of a recognition element, which selectively interacts with the target of interest, and a signaling component, which produces a measurable signal upon binding. The this compound framework provides a robust platform for the systematic assembly of these components.
One of the key advantages of this scaffold is the presence of the iodine atom. This halogen can serve as a versatile synthetic handle for introducing a variety of functionalities through well-established cross-coupling reactions. More importantly, the iodine atom can be readily replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it an ideal precursor for the development of radiolabeled probes for Single-Photon Emission Computed Tomography (SPECT) imaging. SPECT is a highly sensitive nuclear imaging technique that allows for the three-dimensional visualization of physiological processes in vivo. Iodinated analogues of biologically active molecules are frequently employed as SPECT tracers. For instance, iodinated derivatives of benzonitriles have shown utility in imaging the serotonin (B10506) transporter (SERT), a key protein in neuroscience research.
The nitro group is another crucial functional group in the design of molecular probes. Its strong electron-withdrawing nature can be utilized to modulate the photophysical properties of a fluorescent probe, often acting as a fluorescence quencher. In a "turn-on" sensing mechanism, the probe is initially non-fluorescent. Upon reaction with a specific analyte, the nitro group may be chemically transformed (e.g., reduced to an amino group), leading to a significant increase in fluorescence intensity. This approach provides a high signal-to-background ratio, which is desirable for sensitive detection. Furthermore, the nitro group itself can be a recognition element for specific enzymes or hypoxic conditions in tumors, where it can be bioreduced.
The development of molecular probes from this compound often involves a multi-step synthetic strategy. A typical approach might involve the initial modification of the iodo or nitro group to introduce a linker or a signaling molecule, followed by further functionalization to attach a targeting moiety. The specific design and synthetic route are dictated by the intended biological target and the desired imaging or sensing modality.
For example, to create a fluorescent probe for a specific enzyme, the this compound scaffold could be modified by attaching a fluorophore at the 4-position via a Suzuki or Sonogashira coupling reaction. The nitro group could be designed to be a substrate for the target enzyme. Upon enzymatic conversion, the electronic properties of the benzonitrile (B105546) ring would be altered, leading to a change in the fluorescence of the attached dye.
In the context of biological sensing, derivatives of this compound can be designed to detect a variety of analytes. By incorporating specific recognition motifs, probes can be developed for metal ions, reactive oxygen species, or specific biomolecules. The versatility of the starting scaffold allows for the creation of a diverse library of probes with tailored specificities and signaling mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-3-nitrobenzonitrile, considering regioselectivity and functional group compatibility?
- Methodological Answer : Begin with a benzonitrile precursor and introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) or a directed ortho-metalation strategy. Subsequent nitration requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to favor the 3-nitro position. Protect the nitrile group during nitration if side reactions occur. Purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substitution patterns (e.g., deshielding effects from nitro and iodine groups).
- IR : Identify nitrile (~2240 cm) and nitro (~1530, 1350 cm) stretches.
- X-ray crystallography : Refine structures using SHELXL and visualize with ORTEP-3 . For heavy atoms like iodine, ensure high-resolution data to resolve positional disorder.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How should researchers address contradictions in reported crystallographic data or reaction yields for this compound derivatives?
- Methodological Answer :
- Reproducibility : Standardize reaction conditions (solvent, temperature, catalyst) and verify purity via HPLC.
- Crystallographic Reanalysis : Re-refine data using SHELXL’s TWIN/SUMP commands to address twinning or disorder . Cross-validate with DFT-optimized geometries .
Q. What computational approaches can model the electronic effects of the nitro and iodo substituents in this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces and predict reactivity.
- NBO Analysis : Quantify hyperconjugative interactions between nitro, iodine, and nitrile groups .
- Validation : Compare computed IR/NMR spectra with experimental data from PubChem or NIST .
Q. What strategies mitigate challenges in crystallizing this compound, such as twinning or disorder?
- Methodological Answer :
- Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Refinement Tools : Apply SHELXL’s ISOR/DELU restraints to model anisotropic displacement parameters for iodine .
- Validation : Check for pseudo-symmetry using PLATON .
Q. How does the steric and electronic interplay between nitro and iodo groups influence substitution reactions in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reactions under varying temperatures and catalysts (e.g., Pd for cross-coupling).
- Isotopic Labeling : Use -labeled nitro groups to track mechanistic pathways via NMR .
- Theoretical Modeling : Compare activation energies for meta/para substitution using DFT .
Q. What methodologies assess the potential toxicity or biological activity of this compound in preclinical research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
